molecular formula C18H16N2OS2 B2725874 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898451-82-6

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No.: B2725874
CAS No.: 898451-82-6
M. Wt: 340.46
InChI Key: JDCDEKADZQVDLS-HNENSFHCSA-N
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Description

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring, an allyl group, and a methylthio-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the methylthio group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted benzamides or thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science field, this compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for the development of functional materials.

Mechanism of Action

The mechanism by which (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and the allyl group are likely key features in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The presence of the allyl group and the methylthio-substituted benzamide moiety distinguishes this compound from other benzo[d]thiazole derivatives. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methylsulfanyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-3-12-20-15-6-4-5-7-16(15)23-18(20)19-17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDEKADZQVDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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